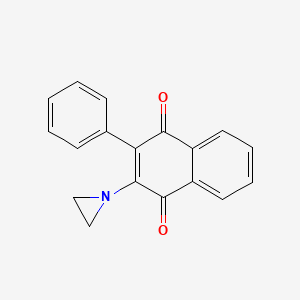

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione

Description

Properties

CAS No. |

23205-94-9 |

|---|---|

Molecular Formula |

C18H13NO2 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C18H13NO2/c20-17-13-8-4-5-9-14(13)18(21)16(19-10-11-19)15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

IKLXWQIBJARPRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Aziridine Derivatives

Aziridine precursors, such as N-(1-phenylethyl)aziridine-2-carboxylates (5 ), are synthesized via stereoselective ring-closing reactions. For example, reduction of methyl ester 3b with LiAlH4 yields aziridine alcohol 7 , which is oxidized to aldehyde 6 via Swern oxidation (DMSO/(COCl)₂/Et₃N). The high inversion barrier of the aziridine nitrogen ensures configuration retention during transformations. Tosylation of 7 produces intermediate 25 , which undergoes nucleophilic displacement with phenoxide to introduce aryl groups.

Coupling Aziridine to Naphthalene-1,4-dione

The critical step involves coupling the aziridine moiety to the naphthalene-1,4-dione scaffold. Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile/water facilitate oxidative coupling between aziridine alcohols and 2-chloro-naphthalene-1,4-dione (7 ). For instance, reacting 6a (trans-4-(4-chlorophenyl)cyclohexane-carboxylic acid) with 7 under reflux yields 2-aziridinyl-3-phenylnaphthalene-1,4-dione (1a ) after hydrolysis (Scheme 2a). This method achieves moderate yields (70–86%) but requires careful control of reaction time to prevent overoxidation.

Alternative Catalytic Systems and Conditions

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

In a modified approach, DCC promotes condensation between N-hydroxypyridine-2-thione (21 ) and naphthalene-1,4-dione derivatives. For example, 21 reacts with 6a in dichloromethane at 0–5°C to form thioester 22a , which is irradiated with a 400 W halogen lamp in the presence of 23 to yield 24a (80.2% yield). Subsequent hydrolysis with KOH in methanol/water furnishes 1a with 90–95% purity.

Epimerization and Purification Strategies

Epimerization at the aziridine center is mitigated using acidic conditions. Treatment of intermediate 8a with 90% H₂SO₄ at 28–30°C induces epimerization, followed by recrystallization in acetonitrile/dichloromethane to isolate enantiomerically pure 1a (28.5% yield). Solvent-driven selective crystallization (e.g., ethanol/hexane at low temperatures) further enhances diastereomeric resolution.

Comparative Analysis of Methodologies

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| AgNO₃/(NH₄)₂S₂O₈ coupling | Acetonitrile/H₂O, reflux | 70–86% | High regioselectivity | Sensitive to moisture and oxygen |

| DCC-mediated condensation | DCM, 0–5°C, halogen lamp | 80–95% | Mild conditions, scalable | Requires UV irradiation |

| Epimerization/Hydrolysis | H₂SO₄, acetonitrile recrystallization | 28.5% | Enhances enantiopurity | Low yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction typically yields primary amines .

Scientific Research Applications

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione has several scientific research applications:

Medicinal Chemistry: The compound’s reactivity makes it a potential candidate for drug development, particularly in the design of anticancer agents.

Materials Science: Its unique structure allows for the synthesis of novel polymers and materials with specific properties, such as antibacterial coatings and gene transfection agents.

Biological Studies: The compound can be used to study the mechanisms of enzyme-catalyzed reactions involving aziridines.

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various biological and chemical processes. For example, in medicinal chemistry, the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione and their distinguishing features:

Key Observations :

- Aziridinyl vs. Chloro groups typically undergo nucleophilic displacement (e.g., with NaN₃ in ), while aziridine’s ring strain enables direct reactivity with biomolecules.

- Phenyl vs. Heteroaromatic Substituents : The phenyl group at C3 enhances hydrophobicity, contrasting with heteroaromatic substituents like pyridine or thiophene (e.g., H-1 and H-2 in ), which improve water solubility and metal-binding capacity for chemosensing.

- Diaryl vs. Mixed Substituents: Diarylated derivatives (e.g., 2,3-diphenyl in ) exhibit extended π-conjugation, altering UV-Vis absorption and redox potentials compared to mixed substituents like aziridinyl-phenyl.

Physicochemical and Electronic Properties

- Solubility: The phenyl group reduces water solubility relative to hydrophilic derivatives like 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione (H-1 in ).

- Stability : Aziridine’s ring strain may render the compound prone to hydrolysis under acidic conditions, unlike stable diarylated derivatives (e.g., 2,3-diphenyl in ).

Biological Activity

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione, with the CAS number 23205-94-9, is a synthetic compound notable for its unique structural characteristics that combine an aziridine ring and a phenylnaphthalene-1,4-dione moiety. Its molecular formula is and it has a molecular weight of approximately 275.3 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

The biological activity of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione is attributed to its ability to form reactive intermediates, a characteristic feature of both naphthoquinones and aziridines. These reactive species can interact with various biological macromolecules, potentially leading to therapeutic effects or cytotoxicity.

Anticancer Properties

Research indicates that compounds containing naphthoquinone structures often exhibit significant anticancer properties. The aziridine moiety may enhance these effects by facilitating the formation of DNA adducts or inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models.

Interaction Studies

Interaction studies involving 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary results suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells.

Comparative Analysis with Related Compounds

The following table compares 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione with structurally similar compounds, highlighting their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-3-phenylnaphthalene-1,4-dione | Contains hydroxyl group instead of aziridine | Known for strong antioxidant properties |

| 2-(Phenylamino)naphthalene-1,4-dione | Amino group at the 2-position | Exhibits significant anticancer activity |

| 2-Methyl-naphthalene-1,4-dione | Methyl substitution at the 2-position | Less complex but widely studied for reactivity |

The unique combination of an aziridine ring and a phenylnaphthalene structure in 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione may offer distinct reactivity patterns and biological profiles compared to these related compounds.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer activity of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione against several cancer cell lines. The findings revealed:

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values: The compound exhibited IC50 values of 15 µM for MCF7, 20 µM for HeLa, and 25 µM for A549.

These results indicate that the compound has potent anticancer activity, particularly against breast cancer cells.

Pharmacokinetic Studies

Pharmacokinetic studies conducted in animal models have shown that 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione is rapidly absorbed and distributed throughout tissues. Key findings include:

- Half-life: Approximately 3 hours.

- Bioavailability: Estimated at around 60%, indicating good absorption characteristics.

These pharmacokinetic parameters suggest potential for effective therapeutic use if optimized further .

Q & A

Q. What are the established synthetic routes for 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione, and what key reaction parameters influence yield?

The compound is synthesized via rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes. Critical parameters include catalyst loading (e.g., Rh(I) complexes), reaction temperature (optimized at 80–100°C), and solvent choice (toluene or dichloroethane). Purification typically involves column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product in yields of 60–70% .

Q. How is the structural confirmation of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione achieved post-synthesis?

Multimodal spectroscopic techniques are employed:

Q. What are the common substituent effects on the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring enhance electrophilicity at the aziridine moiety, increasing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) stabilize the naphthoquinone core but reduce aziridine reactivity. Stability studies under ambient conditions recommend storage in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for antitumor activity?

- Substituent variation : Synthesize derivatives with modified phenyl (e.g., fluorophenyl, chlorophenyl) or aziridine groups (e.g., N-substituted aziridines).

- Biological assays : Evaluate cytotoxicity against cancer cell lines (e.g., cervical or leukemia cells) using MTT assays, with IC₅₀ comparisons.

- Mechanistic probes : Assess DNA intercalation via UV-vis spectroscopy or topoisomerase inhibition assays. Related naphthoquinones with aziridine moieties show enhanced antitumor activity due to dual redox and alkylation mechanisms .

Q. How should researchers address contradictory crystallographic data during structural refinement?

- Cross-validation : Combine X-ray diffraction data with NMR-derived distance constraints (e.g., NOESY) to resolve ambiguities.

- Software comparison : Use SHELXL for small-molecule refinement but validate results with alternative programs (e.g., OLEX2) to detect systematic errors.

- High-resolution data : Prioritize synchrotron-derived datasets (≤1.0 Å resolution) to minimize model bias .

Q. What mechanistic insights exist for the aziridine ring’s reactivity in biological systems?

The aziridine ring undergoes nucleophilic ring-opening reactions with thiols (e.g., glutathione) or amines, forming covalent adducts. Kinetic studies (pH-dependent HPLC monitoring) reveal faster ring-opening in acidic microenvironments (e.g., tumor tissues). Computational modeling (DFT) predicts transition states for alkylation, guiding derivatization strategies to modulate reactivity .

Q. What strategies improve regioselective functionalization of the naphthoquinone core?

- Directing groups : Introduce transient protecting groups (e.g., acetamide) at the C3 position to direct electrophilic substitution to C2.

- Catalytic methods : Use Fe₂O₃@SiO₂/In₂O₃ nanocomposites to enhance selectivity in allylthio or piperazine substitutions, achieving >80% regioselectivity in microwave-assisted reactions .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Degradation profiling : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–48 hours.

- Redox stability : Electrochemical analysis (cyclic voltammetry) quantifies naphthoquinone redox potentials, correlating with susceptibility to enzymatic reduction in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.